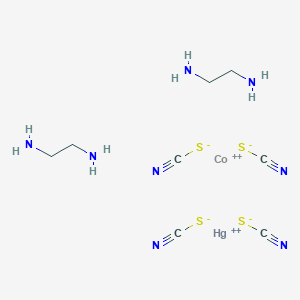
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- is a coordination compound that features cobalt as the central metal ion, coordinated with ethylenediamine and mercurictetrathiocyanato ligands. Coordination compounds like this one are known for their diverse structures and properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- typically involves the reaction of cobalt salts with ethylenediamine and mercurictetrathiocyanato ligands under controlled conditions. The process generally includes:
Dissolving cobalt salts: (such as cobalt chloride) in water.
Adding ethylenediamine: to the solution to form the bis(ethylenediamine)cobalt complex.
Introducing mercurictetrathiocyanato: to the mixture, allowing the formation of the final coordination compound.
Industrial Production Methods
Industrial production methods for such coordination compounds often involve large-scale reactions in reactors with precise control over temperature, pH, and concentration to ensure high yield and purity. The use of automated systems for mixing and monitoring can enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- can undergo various chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the coordination sphere can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or hydrazine.
Substitution reactions: Often involve other ligands like ammonia or phosphines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while substitution reactions may produce new coordination compounds with different ligands.
Scientific Research Applications
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- has several scientific research applications:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in catalysis and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt center can interact with molecular targets, influencing biochemical pathways and cellular functions. For example, its antimicrobial activity may be related to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
Cobalt(III) dicarboxylato bis-ethylenediamine nitrates: Similar in structure but with different ligands.
Cobalt(III) ammine complexes: Such as [Co(NH3)6]3+, which also feature cobalt in a high oxidation state with different ligands.
Uniqueness
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- is unique due to the presence of both ethylenediamine and mercurictetrathiocyanato ligands, which confer distinct chemical and physical properties
Properties
CAS No. |
80732-89-4 |
|---|---|
Molecular Formula |
C8H16CoHgN8S4 |
Molecular Weight |
612.1 g/mol |
IUPAC Name |
cobalt(2+);ethane-1,2-diamine;mercury(2+);tetrathiocyanate |
InChI |
InChI=1S/2C2H8N2.4CHNS.Co.Hg/c2*3-1-2-4;4*2-1-3;;/h2*1-4H2;4*3H;;/q;;;;;;2*+2/p-4 |
InChI Key |
UMXLUQOARRCWKQ-UHFFFAOYSA-J |
Canonical SMILES |
C(CN)N.C(CN)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Co+2].[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















